8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol
8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol
Brand Name:
Vulcanchem
CAS No.:
154325-32-3
VCID:
VC21115630
InChI:
InChI=1S/C16H21NO2S/c1-12-5-7-13(8-6-12)20(19)14-4-2-9-16(18)10-3-11-17-15(14)16/h5-8,14,18H,2-4,9-11H2,1H3/t14-,16+,20+/m0/s1
SMILES:
CC1=CC=C(C=C1)S(=O)C2CCCC3(C2=NCCC3)O
Molecular Formula:
C16H21NO2S
Molecular Weight:
291.4 g/mol
8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol
CAS No.: 154325-32-3
Cat. No.: VC21115630
Molecular Formula: C16H21NO2S
Molecular Weight: 291.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154325-32-3 |
|---|---|
| Molecular Formula | C16H21NO2S |
| Molecular Weight | 291.4 g/mol |
| IUPAC Name | (4aR,8S)-8-[(S)-(4-methylphenyl)sulfinyl]-3,4,5,6,7,8-hexahydro-2H-quinolin-4a-ol |
| Standard InChI | InChI=1S/C16H21NO2S/c1-12-5-7-13(8-6-12)20(19)14-4-2-9-16(18)10-3-11-17-15(14)16/h5-8,14,18H,2-4,9-11H2,1H3/t14-,16+,20+/m0/s1 |
| Standard InChI Key | UGSRDPGGJRFDGW-YYFZDKIDSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)[S@@](=O)[C@H]2CCC[C@@]3(C2=NCCC3)O |
| SMILES | CC1=CC=C(C=C1)S(=O)C2CCCC3(C2=NCCC3)O |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)C2CCCC3(C2=NCCC3)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator